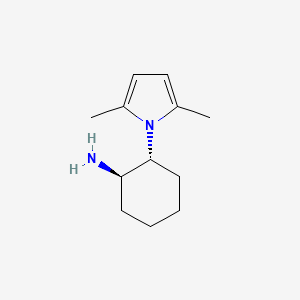

![molecular formula C45H30O3 B3068754 5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde CAS No. 805246-78-0](/img/structure/B3068754.png)

5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde

Descripción general

Descripción

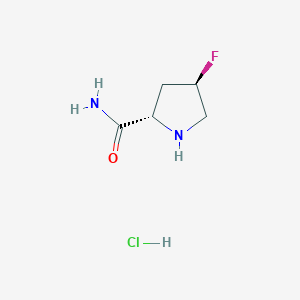

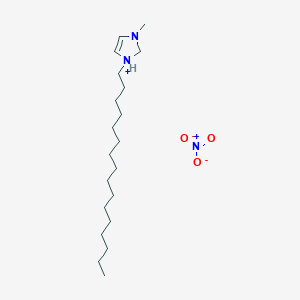

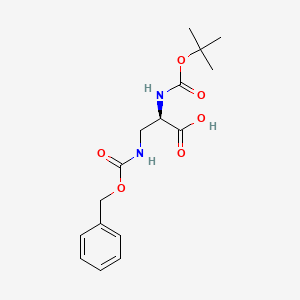

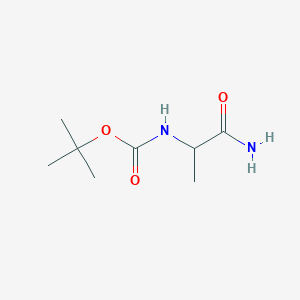

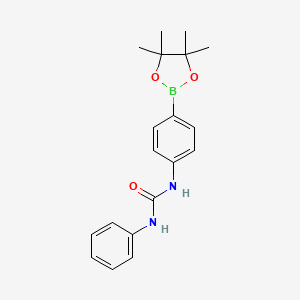

5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde is a useful research compound. Its molecular formula is C45H30O3 and its molecular weight is 618.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Formyl-1,2,3-triazoles: (also known as 1,2,3-triazole-4-carbaldehydes) play a crucial role in medicinal chemistry. Researchers have prepared these compounds as intermediates for synthesizing various bioactive molecules:

- Anticancer Agents : Triazole-4-carbaldehydes have been used as intermediates in the synthesis of anticancer drugs. Their structural versatility allows modification to enhance efficacy against specific cancer types .

- Antifungal and Antituberculosis Compounds : These aldehydes have been explored for their potential as antifungal and antituberculosis agents .

- Anti-Inflammatory and Antidiabetic Agents : Researchers have synthesized triazole-4-carbaldehydes with anti-inflammatory and antidiabetic properties .

- Bioimaging Agents : Some derivatives of these compounds have been investigated for their use in bioimaging .

Coordination Chemistry

Imines derived from 4-formyl-1,2,3-triazoles serve as interesting ligands in coordination chemistry. Their unique properties make them valuable for designing new metal complexes .

Organic Synthesis

a. Scalable Synthesis of 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT): A one-step multigram scale synthesis of FNPT has been developed using commercially available starting materials. FNPT serves as a preferred reagent for synthesizing 1-alkyl-4-formyltriazoles .

b. Sequential Cycloaddition and Cornforth Rearrangement: For hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement using FNPT have been demonstrated .

c. In Situ Diazotization: A useful protocol for the in situ diazotization of 4-nitroaniline has been provided. This facilitates the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allows for the recycling of 4-nitrophenyl azide .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde, is nitro-explosives . It is used in the development of luminescent probes for the selective sensing of these substances .

Mode of Action

The compound interacts with its targets through a process involving fluorescent monomers . It forms a hydrazone connected stable luminescent covalent–organic polymer (H-COP) of high stability by a typical Schiff-base reaction .

Biochemical Pathways

The formation of the h-cop material involves the schiff-base reaction , a common mechanism in organic chemistry involving the reaction of an aldehyde or ketone component with an amino component.

Result of Action

The result of the compound’s action is the creation of a unique sensing platform for nitro-explosives . The H-COP material shows great sensitivity and selectivity towards these substances .

Action Environment

The stability of the h-cop material suggests it may be robust against various environmental conditions .

Propiedades

IUPAC Name |

4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H30O3/c46-28-31-1-7-34(8-2-31)37-13-19-40(20-14-37)43-25-44(41-21-15-38(16-22-41)35-9-3-32(29-47)4-10-35)27-45(26-43)42-23-17-39(18-24-42)36-11-5-33(30-48)6-12-36/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCVETXKAMMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde | |

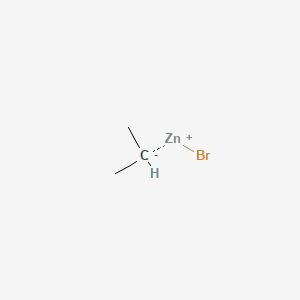

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)